2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
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Overview
Description
2-Bromo-2,2-dimethyl-acetamido-PEG3-acid is a polyethylene glycol (PEG) derivative commonly employed as a PEG-based PROTAC linker during PROTAC synthesis . This compound is a halogenated PEG that serves as a versatile linker in various applications, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras) .
Preparation Methods
The synthetic routes for 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid typically involve the reaction of 2-bromo-2,2-dimethylacetamide with PEG3-acid under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-Bromo-2,2-dimethyl-acetamido-PEG3-acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Pegylation Reactions: The compound is ideal for pegylation reactions due to its PEG backbone.
Common reagents used in these reactions include nucleophiles like amines, thiols, and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific nucleophile or reagent used.
Scientific Research Applications
2-Bromo-2,2-dimethyl-acetamido-PEG3-acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest . The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparison with Similar Compounds
2-Bromo-2,2-dimethyl-acetamido-PEG3-acid is unique due to its specific structure and functionality as a PEG-based PROTAC linker. Similar compounds include:
2-Bromo-2,2-dimethyl-acetamido-PEG4-acid: Similar structure but with an additional PEG unit, providing different solubility and reactivity properties.
2-Chloro-2,2-dimethyl-acetamido-PEG3-acid: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity in substitution reactions.
These compounds share similar applications but differ in their chemical properties and reactivity, making this compound a unique and valuable compound in scientific research .
Properties
IUPAC Name |
3-[2-[2-[2-[(2-bromo-2-methylpropanoyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO6/c1-13(2,14)12(18)15-4-6-20-8-10-21-9-7-19-5-3-11(16)17/h3-10H2,1-2H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVVTFBUUWMQLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCOCCOCCOCCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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